molecular formula C13H16N4O2 B2955800 6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione CAS No. 565193-15-9

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione

Cat. No.: B2955800
CAS No.: 565193-15-9
M. Wt: 260.297
InChI Key: DHIDSSFRXLUFLN-UHFFFAOYSA-N
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Description

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Scientific Research Applications

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione may have several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer or infectious diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione typically involves multi-step organic reactions. One possible route could involve the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and amination steps. The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Mechanism of Action

The mechanism of action for 6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-Benzyl-5-(Methylamino)pyrimidine-2,4(1h,3h)-Dione
  • 6-Amino-1-Benzyl-5-(Propylamino)pyrimidine-2,4(1h,3h)-Dione
  • 6-Amino-1-Benzyl-5-(Butylamino)pyrimidine-2,4(1h,3h)-Dione

Uniqueness

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione may exhibit unique properties compared to its analogs due to the presence of the ethylamino group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

IUPAC Name

6-amino-1-benzyl-5-(ethylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-15-10-11(14)17(13(19)16-12(10)18)8-9-6-4-3-5-7-9/h3-7,15H,2,8,14H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDSSFRXLUFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565193-15-9
Record name 6-amino-1-benzyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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